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molecular formula C14H18N2O5 B8496334 N-(2-methoxy-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide CAS No. 192120-88-0

N-(2-methoxy-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide

Cat. No. B8496334
M. Wt: 294.30 g/mol
InChI Key: VIUZZYGRHDPQHC-UHFFFAOYSA-N
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Patent
US05834167

Procedure details

Methyl-4,4-dimethyl-3-oxovalerate (15.8 g, 0.1 mol) and 2-methoxy-5-nitroaniline (16.8 g, 0.01 mol) were taken up in toluene (150 mL) in a round bottomed flask fitted with a Dean-Stark trap. The mixture was heated to a vigorous reflux while the MeOH side-product was distilled off and removed. After 4 hours, the mixture was cooled and the toluene removed in vacuo. The residue was recrystallized from acetonitrile to yield 27 g of the desired condensation product.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:11])[CH2:4][C:5](=[O:10])[C:6]([CH3:9])([CH3:8])[CH3:7].[CH3:12][O:13][C:14]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][C:15]=1[NH2:16].CO>C1(C)C=CC=CC=1>[CH3:9][C:6]([CH3:7])([CH3:8])[C:5](=[O:10])[CH2:4][C:3]([NH:16][C:15]1[CH:17]=[C:18]([N+:21]([O-:23])=[O:22])[CH:19]=[CH:20][C:14]=1[O:13][CH3:12])=[O:11]

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
COC(CC(C(C)(C)C)=O)=O
Name
Quantity
16.8 g
Type
reactant
Smiles
COC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
the toluene removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
to yield 27 g of the desired
CUSTOM
Type
CUSTOM
Details
condensation product

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC(C(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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